3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE
Description
Properties
IUPAC Name |
3-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3/c22-16-6-2-4-8-18(16)24-11-13-25(14-12-24)19(27)9-10-26-20(28)15-5-1-3-7-17(15)23-21(26)29/h1-8H,9-14H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJPOVMOVPQCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach includes the Mannich reaction, where piperazine derivatives react with formaldehyde and other substrates to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, each with unique biological activities.
Scientific Research Applications
3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{3-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-3-OXOPROPYL}-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. It acts as an inhibitor of human equilibrative nucleoside transporters, particularly ENT2, by binding irreversibly and non-competitively . This inhibition affects nucleotide synthesis and adenosine regulation, which are crucial for various cellular functions .
Comparison with Similar Compounds
Tabulated Comparison of Key Features
| Compound Name | Core Structure | Piperazine Substituent | Linker/Chain | Notable Activities |
|---|---|---|---|---|
| Target Compound | Quinazoline-2,4-dione | 2-Fluorophenyl | 3-Oxopropyl | Enzyme inhibition, CNS modulation |
| 1-[(2-Chloro-4-fluorophenyl)methyl]-3-(4-ethylphenyl)-tetrahydroquinazoline-2,4-dione | Quinazoline-2,4-dione | Absent | Chloro/fluorophenyl | Antimicrobial, Anticancer |
| 3-[(4-Fluorophenyl)methyl]-6-[4-(2-methoxyphenyl)piperazin-1-yl]-tetrahydropyrimidine-2,4-dione | Pyrimidine-2,4-dione | 2-Methoxyphenyl | Direct linkage | Antidepressant, Serotonergic |
| 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol | None (simple piperazine) | 3-Chlorophenyl | Propanol | Dopaminergic modulation |
Unique Attributes of the Target Compound
Fluorine Effects : The 2-fluorophenyl group enhances binding to aromatic-rich receptors (e.g., 5-HT1A) and improves metabolic stability .
Linker Flexibility : The 3-oxopropyl chain balances rigidity and flexibility, optimizing interactions with both enzymes and receptors.
Research Implications
- Therapeutic Potential: Likely targets kinase enzymes (via quinazoline-dione) and serotonin/dopamine receptors (via piperazine), suggesting applications in cancer and neuropsychiatric disorders.
- Synthetic Challenges : Requires multi-step synthesis for quinazoline-dione formation and regioselective piperazine coupling .
Biological Activity
3-{3-[4-(2-Fluorophenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, focusing on its antibacterial and anti-inflammatory properties.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of piperazine derivatives with quinazoline diones. The synthesis typically includes:
- Formation of the quinazoline core : This involves cyclization reactions that introduce the piperazine ring and the fluorophenyl group.
- Functionalization : The introduction of oxopropyl groups is achieved through acylation reactions.
- Purification : The final product is purified using chromatography techniques to ensure high purity and yield.
Antibacterial Activity
Numerous studies have evaluated the antibacterial properties of quinazoline derivatives. For instance:
- In vitro Studies : A study reported that derivatives similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. Notably, compounds showed inhibition zones against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 65 mg/mL to 80 mg/mL .
| Compound | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| 13 | 9 (S. aureus) | 65 |
| 15 | 10-12 (E. coli) | 75 |
| Reference | - | Ampicillin |
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has also been investigated. For example:
- Mechanisms of Action : Compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 while enhancing anti-inflammatory markers like IL-10. This suggests a dual mechanism where these compounds reduce inflammation while promoting healing .
Case Studies
- Case Study on Antimicrobial Efficacy : A derivative of the compound was tested against Candida albicans, showing an inhibition zone of 11 mm and outperforming standard treatments like ampicillin .
- Inflammatory Response Modulation : In another study, a related compound demonstrated significant modulation of macrophage activity by downregulating NF-kB signaling pathways, indicating its potential as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
